

# Biological activity of Methyl 2-amino-5-fluoro-4-methylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 2-amino-5-fluoro-4-methylbenzoate

**Cat. No.:** B1426691

[Get Quote](#)

An In-depth Technical Guide to the Strategic Utility of **Methyl 2-amino-5-fluoro-4-methylbenzoate** in Medicinal Chemistry

## Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Within this context, certain chemical structures emerge not as therapeutic agents themselves, but as highly valuable starting materials or "scaffolds." **Methyl 2-amino-5-fluoro-4-methylbenzoate** is a prime example of such a molecule. While direct biological activity data for this specific compound is not extensively documented, its true significance lies in its role as a versatile intermediate in the synthesis of more complex and potent pharmaceutical agents.[\[1\]](#)[\[2\]](#)

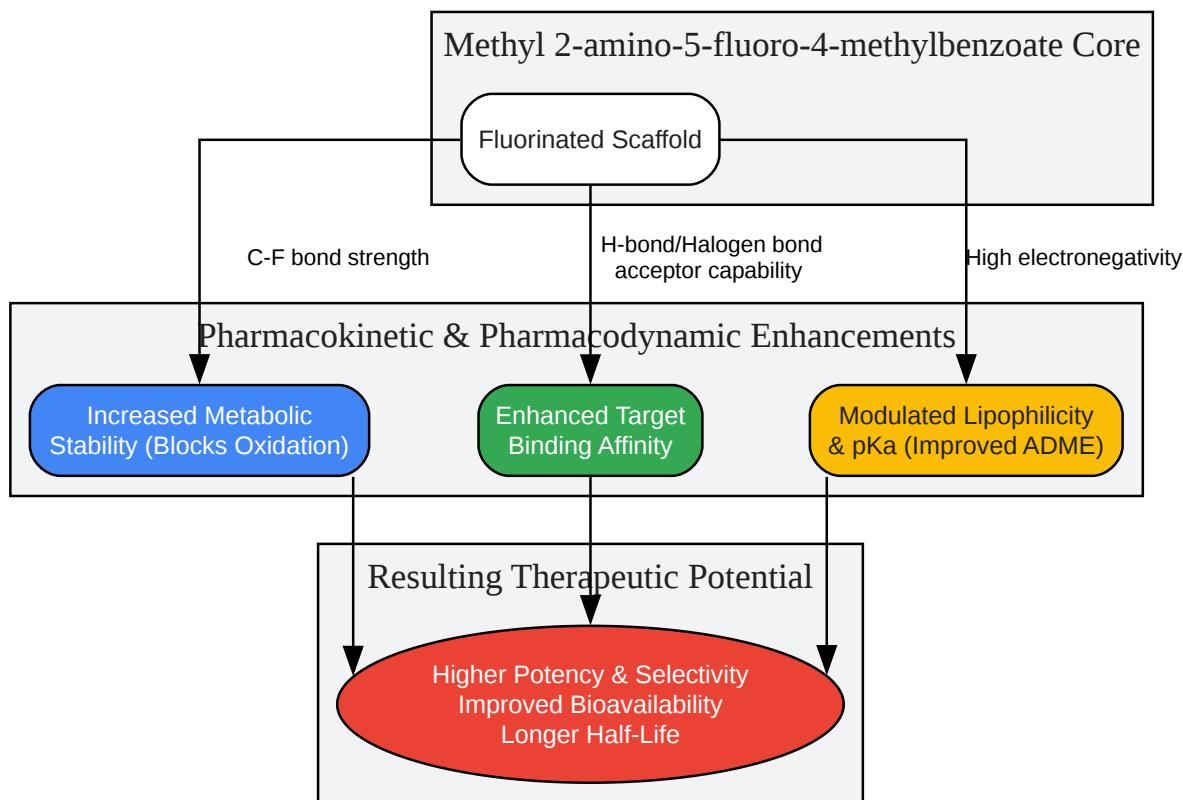
This guide, prepared from the perspective of a Senior Application Scientist, delves into the core attributes of **Methyl 2-amino-5-fluoro-4-methylbenzoate**. We will explore its chemical characteristics, the strategic importance of its functional groups, and the profound influence of its fluorine substituent on the pharmacokinetic and pharmacodynamic properties of its derivatives. The narrative will focus on the causality behind its use in medicinal chemistry, providing a framework for researchers and drug development professionals to leverage this compound in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.

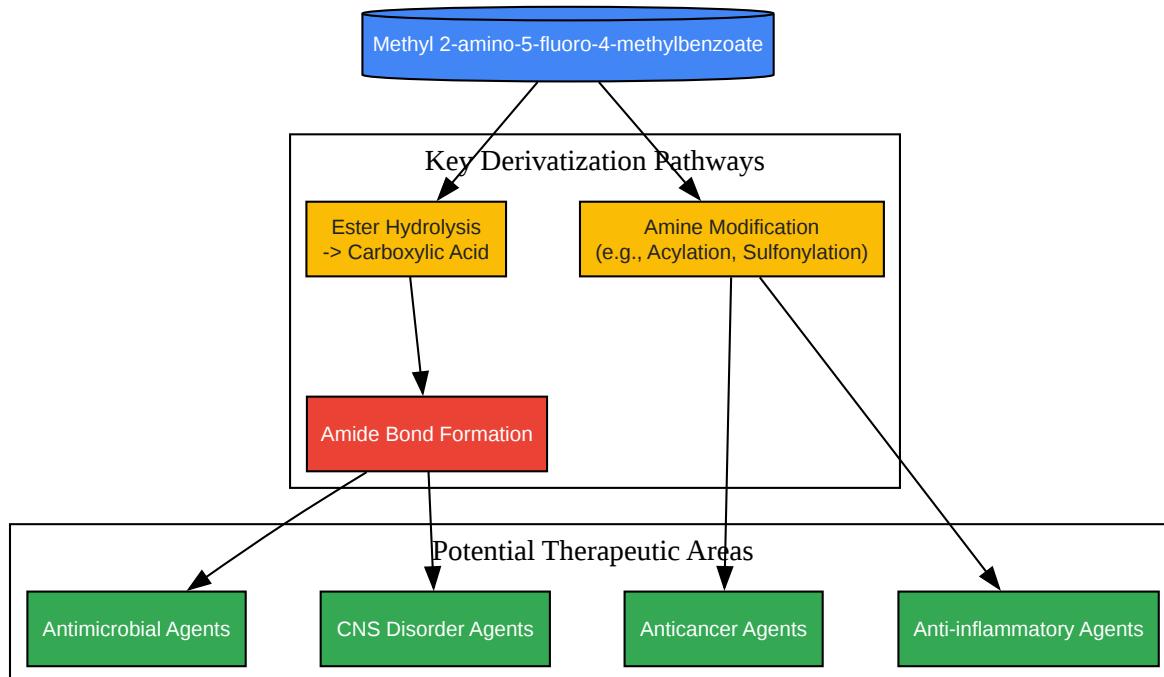
[\[1\]](#)[\[2\]](#)

## Physicochemical Characteristics

A foundational understanding of a building block's properties is critical for its effective use in synthesis. The key physicochemical data for **Methyl 2-amino-5-fluoro-4-methylbenzoate** are summarized below.

| Property          | Value                                           | Reference |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 929214-84-6                                     |           |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> FNO <sub>2</sub> |           |
| Molecular Weight  | 183.18 g/mol                                    | [1]       |
| Appearance        | Not specified (typically a solid)               | N/A       |
| Storage           | 2-8°C, protected from light, dry, sealed        | [2]       |


## The Strategic Importance of Fluorine in Drug Design


The inclusion of a fluorine atom in a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and metabolic stability.[4][5]

The strategic placement of fluorine at the C5 position of the methylbenzoate ring, as in our topic compound, offers several potential advantages for its derivatives:

- Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prevent the formation of unwanted metabolites and increase the drug's half-life and bioavailability.[6]
- Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, potentially increasing the binding affinity and potency of the final compound.[5]

- Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity ( $pK_a$ ) of nearby functional groups and modify the molecule's overall lipophilicity. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is critical for ensuring a drug reaches its target in the body at an effective concentration.[\[4\]](#)[\[6\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-amino-5-fluoro-4-methylbenzoate [myskinrecipes.com]
- 2. Methyl 2-amino-5-fluoro-4-methylbenzoate [myskinrecipes.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]

- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of Methyl 2-amino-5-fluoro-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426691#biological-activity-of-methyl-2-amino-5-fluoro-4-methylbenzoate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)